白激肽 II

描述

Leucokinins (LKs) are a family of neuropeptides first discovered in a cockroach and later identified in numerous insects and several other invertebrates . The LK receptors are only distantly related to other known receptors .

Synthesis Analysis

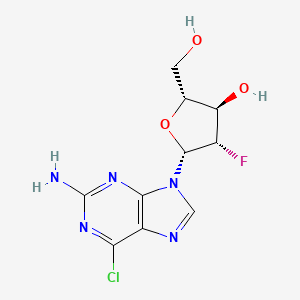

A member of the Leucokinin family was purified from adults of the fruit fly Drosophila melanogaster. The peptide sequence for Drosophila leucokinin (DLK) was determined as Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide . This makes it the longest member of the family characterized to date . The genomic sequence encoding the DLK peptide has been identified, and the gene has been named pp .Molecular Structure Analysis

The peptide sequence for Drosophila leucokinin (DLK) was determined as Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide . This makes it the longest member of the family characterized to date .Chemical Reactions Analysis

Synthetic DLK peptide was shown to act to stimulate fluid secretion in D. melanogaster Malpighian (renal) tubules by approximately threefold, with an EC 50 of approximately 10 −10 mol l −1, and a secondary effect at approximately 10 −7 mol l −1 . DLK also acted to elevate intracellular [Ca 2+ ] in the Malpighian tubules by approximately threefold, with an EC 50 of 10 −10 to 10 −9 mol l −1 .Physical And Chemical Properties Analysis

Leucokinin II is a fatty acid . It is a diagnostic agent that can be used to identify bacteria, such as Stenotrophomonas maltophilia, which produce β-amino acids .科学研究应用

受体的鉴定和表征:包括白激肽 II 在内的白激肽已知会结合无脊椎动物中的特定 G 蛋白偶联受体。这种相互作用已在果蝇等物种中得到系统分析,揭示了白激肽在昆虫生物学中的新作用 (Radford、Davies 和 Dow,2002)。

对利尿活动和肠道运动的影响:白激肽在无脊椎动物中表现出肌动和利尿活性。例如,在蚊子中,观察到白激肽会影响离子转运,影响马氏管中的液体分泌 (Hayes、Pannabecker、Hinckley、Holman、Nachman、Petzel 和 Beyenbach,1989)。

在液体分泌中的作用:在果蝇中,DLK 等白激肽会刺激马氏管中的液体分泌,表明它们在肾功能中的作用 (Terhzaz、O'Connell、Pollock、Kean、Davies、Veenstra 和 Dow,1999)。

对消化酶的影响:白激肽可以影响某些昆虫中消化酶的释放,表明它们在消化中以及可能在营养调节中的作用 (Harshini、Nachman 和 Sreekumar,2002)。

调节进餐量和频率:研究表明,果蝇中白激肽神经肽和受体基因的突变会导致进餐量和频率发生变化,表明其在摄食行为和能量平衡中发挥作用 (Al-Anzi、Armand、Nagamei、Olszewski、Sapin、Waters、Zinn、Wyman 和 Benzer,2010)。

了解离子转运机制:对白激肽对伊蚊马氏管片段中离子转运的影响的研究提供了对昆虫肾系统中利尿肽作用和离子转运机制的见解 (Yu 和 Beyenbach,2004)。

在不同物种中的功能表征:白激肽及其受体的表征已在包括按蚊在内的各种物种中进行,揭示了不同昆虫中白激肽信号传导的保守性和变异性 (Radford、Terhzaz、Cabrero、Davies 和 Dow,2004)。

未来方向

Leucokinins have attracted substantial attention recently, and it is timely to review what we know about LK signaling in insects and other invertebrates . These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .

属性

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHONWAEDTZVNV-POPCVQDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leucokinin II | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)